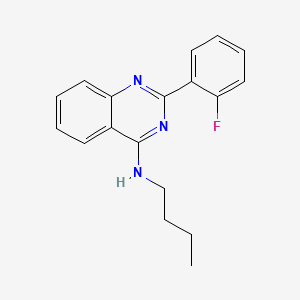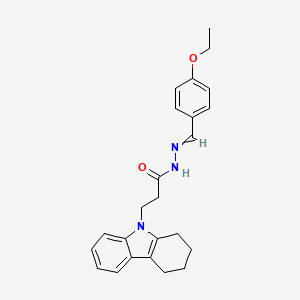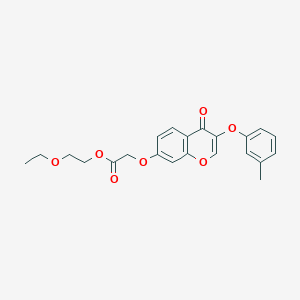![molecular formula C19H20N4O3S B11645377 (6Z)-2-cyclohexyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645377.png)
(6Z)-2-cyclohexyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6Z)-2-CYCLOHEXYL-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo-pyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxy-methoxyphenyl group, and a thiadiazolo-pyrimidine core
准备方法
The synthesis of (6Z)-2-CYCLOHEXYL-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides in the presence of a base.
Formation of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a condensation reaction with appropriate phenolic compounds.
Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate compounds to form the thiadiazolo-pyrimidine core, followed by functionalization to introduce the hydroxy and methoxy groups.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
化学反应分析
(6Z)-2-CYCLOHEXYL-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds and expanding its structural diversity.
科学研究应用
(6Z)-2-CYCLOHEXYL-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets and modulate biological pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of (6Z)-2-CYCLOHEXYL-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar compounds to (6Z)-2-CYCLOHEXYL-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include other thiadiazolo-pyrimidines and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. Some examples include:
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound has a similar cyclohexyl group but differs in its functional groups and overall structure.
Heparinoid compounds: These compounds share some structural features but are primarily known for their anticoagulant properties.
属性
分子式 |
C19H20N4O3S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
5-amino-2-cyclohexyl-6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H20N4O3S/c1-26-15-10-11(7-8-14(15)24)9-13-16(20)23-19(21-17(13)25)27-18(22-23)12-5-3-2-4-6-12/h7-10,12H,2-6,20H2,1H3/b11-9- |
InChI 键 |
KHJRLFSSQFWEQR-LUAWRHEFSA-N |
手性 SMILES |
COC1=C/C(=C\C2=C(N3C(=NC2=O)SC(=N3)C4CCCCC4)N)/C=CC1=O |
规范 SMILES |
COC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C4CCCCC4)N)C=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11645296.png)
![cyclohexyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11645301.png)
![(2E)-2-(hydroxyimino)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B11645311.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11645323.png)
![(5Z)-5-({3-Chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11645324.png)

![methyl 6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11645337.png)
![3-(2-butoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645347.png)
![2-(naphthalen-2-yloxy)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11645353.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11645360.png)

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11645383.png)


